molecular formula C21H23N3O3 B3832522 5-[(1-adamantylamino)methylene]-1-phenyl-2,4,6(1H,3H,5H)-pyrimidinetrione

5-[(1-adamantylamino)methylene]-1-phenyl-2,4,6(1H,3H,5H)-pyrimidinetrione

Cat. No. B3832522
M. Wt: 365.4 g/mol
InChI Key: KONUTNYSQZUNCX-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

5-[(1-adamantylamino)methylene]-1-phenyl-2,4,6(1H,3H,5H)-pyrimidinetrione, commonly known as ADMET, is a chemical compound that has gained significant attention in the field of medicinal chemistry. ADMET is a pyrimidine derivative that exhibits potent biological activity and has been extensively studied for its potential as a therapeutic agent.

Mechanism of Action

The mechanism of action of ADMET is not fully understood. However, it is believed that ADMET exerts its biological activity through the inhibition of several key enzymes and proteins that are involved in cell proliferation, inflammation, and apoptosis. ADMET has been shown to inhibit the activity of several tyrosine kinases, which are important enzymes that play a role in cancer cell growth and survival.
Biochemical and Physiological Effects
ADMET has been shown to have several biochemical and physiological effects. The compound has been shown to induce apoptosis in cancer cells, which is a process of programmed cell death that is essential for the normal functioning of cells. ADMET has also been shown to inhibit the growth and proliferation of cancer cells by blocking the activity of several key enzymes and proteins. In addition, ADMET has been shown to have anti-inflammatory effects and to protect against oxidative stress.

Advantages and Limitations for Lab Experiments

ADMET has several advantages for use in lab experiments. The compound exhibits potent biological activity and can be easily synthesized in the lab. ADMET is also stable and can be stored for long periods without degradation. However, there are also some limitations to using ADMET in lab experiments. The compound is highly toxic and must be handled with care. In addition, the synthesis of ADMET is a complex process that requires specialized equipment and expertise in organic chemistry.

Future Directions

There are several future directions for the study of ADMET. One area of research is the development of new synthesis methods that are more efficient and cost-effective. Another area of research is the optimization of ADMET's biological activity for use as a therapeutic agent. This could involve the development of new derivatives of ADMET that exhibit improved potency and selectivity. Finally, the use of ADMET in combination with other drugs or therapies is an area of research that holds promise for the treatment of several diseases.

Scientific Research Applications

ADMET has been extensively studied for its potential as a therapeutic agent. The compound exhibits potent activity against several types of cancer, including breast, lung, and prostate cancer. ADMET has also been shown to have antimicrobial activity against several types of bacteria and fungi. In addition, ADMET has been studied for its potential as an anti-inflammatory agent and as a treatment for neurodegenerative diseases such as Alzheimer's and Parkinson's disease.

properties

IUPAC Name

5-(1-adamantyliminomethyl)-6-hydroxy-1-phenylpyrimidine-2,4-dione
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H23N3O3/c25-18-17(19(26)24(20(27)23-18)16-4-2-1-3-5-16)12-22-21-9-13-6-14(10-21)8-15(7-13)11-21/h1-5,12-15,26H,6-11H2,(H,23,25,27)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KONUTNYSQZUNCX-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C2CC3CC1CC(C2)(C3)N=CC4=C(N(C(=O)NC4=O)C5=CC=CC=C5)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H23N3O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

365.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

(5E)-1-phenyl-5-[(tricyclo[3.3.1.1~3,7~]dec-1-ylamino)methylidene]pyrimidine-2,4,6(1H,3H,5H)-trione

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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